molecular formula C16H16BrN5O2S2 B11510331 N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide

N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide

Cat. No.: B11510331
M. Wt: 454.4 g/mol
InChI Key: ZRSCXSXWBGAQHA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a tert-butyl group, and a thiadiazolo-triazinyl moiety

Properties

Molecular Formula

C16H16BrN5O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16BrN5O2S2/c1-16(2,3)12-13(24)22-14(20-19-12)26-15(21-22)25-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23)

InChI Key

ZRSCXSXWBGAQHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazolo-triazinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo-triazinyl ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable nucleophile.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is

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